(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4,6-dibromophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2O2S/c21-12-7-11(19(26)15(22)8-12)10-23-13-5-6-17(25)14(9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYGTLSXYFERNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by the presence of a benzothiazole moiety, hydroxyphenyl group, and dibromophenol. This unique combination of functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains. The antimicrobial activity of this compound can be inferred from its structural similarities to these derivatives.
| Compound | Activity | Reference |
|---|---|---|
| Benzothiazole Derivatives | Effective against E. coli and S. aureus | |
| Hydroxyphenyl Compounds | Antimicrobial against Gram-positive bacteria |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. The compound's structural components suggest mechanisms of action similar to those observed in other benzothiazole derivatives known for their cytotoxic effects.
Case Studies
- Cell Line Studies : In studies involving human lung cancer cell lines (A549, HCC827), compounds with similar structures demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The compound's ability to inhibit cell proliferation was assessed using MTS assays.
- Mechanism of Action : Molecular dynamics simulations have suggested that similar compounds interact with key proteins involved in cancer cell survival, indicating a potential for inducing apoptosis through hydrophobic interactions and minor groove binding to DNA.
Anti-inflammatory Activity
Compounds containing hydroxyl groups, like those found in this compound, have been noted for their anti-inflammatory properties. Research indicates that such compounds can modulate cytokine release in response to inflammatory stimuli.
In Vitro Findings
Studies on related compounds reveal their ability to reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types:
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing the benzo[d]thiazole structure exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been synthesized and tested against various cancer cell lines, demonstrating promising results. A study highlighted that certain derivatives displayed strong inhibitory effects on the proliferation of estrogen receptor-positive breast cancer cells (MCF7) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on similar thiazole derivatives have indicated their effectiveness against a range of microbial strains. For example, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity, showing significant inhibition against resistant bacterial strains .
Acetylcholinesterase Inhibition
Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Research indicates that thiazole-based compounds can effectively inhibit AChE, suggesting that (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol may also possess this activity . This could lead to therapeutic applications in treating neurodegenerative diseases.
Multi-targeted Drug Design
The fusion of different pharmacophores in this compound allows it to act on multiple biological targets. This multi-target approach is crucial in developing effective treatments for complex diseases such as cancer and neurodegenerative disorders . The design of multi-target-directed ligands (MTDLs) has been a focus in recent drug discovery efforts.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the benzo[d]thiazole core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the hydroxyphenyl group : Often done via nucleophilic substitution or coupling reactions.
- Final assembly : The imino and dibromophenol functionalities are introduced through condensation reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Acetylcholinesterase Inhibitors
A study synthesized a series of compounds based on benzo[d]thiazole and evaluated their AChE inhibitory activities in vitro. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential for further development as an Alzheimer’s treatment .
Case Study 2: Anticancer Activity
Another investigation focused on thiazole derivatives' anticancer properties against MCF7 cells. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting the therapeutic potential of compounds related to this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol?
- Methodology : The compound can be synthesized via Schiff base formation, involving condensation of a substituted benzaldehyde derivative with an amine-containing precursor. Key steps include:
- Refluxing reactants in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) to facilitate imine bond formation .
- Solvent removal under reduced pressure and purification via recrystallization or column chromatography .
- Monitoring reaction progress using thin-layer chromatography (TLC) to ensure completion .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodology : A combination of techniques is essential:
- 1H/13C NMR : Analyze chemical shifts to confirm the imine bond (δ ~8–9 ppm for CH=N) and phenolic -OH (δ ~10–12 ppm). Use DMSO-d6 as a solvent for improved resolution .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- FT-IR : Verify functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, O-H stretch at ~3200–3500 cm⁻¹) .
Q. How can researchers assess the compound’s basic stability under laboratory conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 60% RH) over 4–12 weeks.
- Monitor degradation via HPLC or UV-Vis spectroscopy to quantify unchanged compound .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Methodology :
- Cross-validate data using X-ray crystallography to resolve ambiguities in bond lengths/angles (e.g., imine vs. keto-enol tautomerism) .
- Perform density functional theory (DFT) calculations to predict NMR/IR spectra and compare with experimental results .
- Re-examine sample purity using elemental analysis (C/H/N/S/Br) to rule out impurities .
Q. What experimental designs are optimal for evaluating environmental fate and bioaccumulation potential?
- Methodology :
- Use a split-plot design to test abiotic factors (pH, UV light) and biotic interactions (microbial degradation) in controlled environmental chambers .
- Measure partition coefficients (log Kow) via shake-flask assays to predict bioaccumulation .
- Conduct long-term ecotoxicity studies using model organisms (e.g., Daphnia magna) across multiple trophic levels .
Q. How can structure-activity relationships (SAR) be elucidated for pharmacological applications?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., halogens, hydroxyl groups) and compare bioactivity in vitro (e.g., enzyme inhibition assays) .
- Use molecular docking to predict binding interactions with target proteins (e.g., benzothiazole moieties in kinase binding pockets) .
- Validate SAR hypotheses via 2D/3D-QSAR modeling using biological activity datasets .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodology :
- Standardize assay protocols (e.g., cell line selection, incubation time) to reduce variability .
- Replicate experiments with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects on bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
